OSL-95II Imino Sugar: Chemical Architecture, MoA, and Antiviral Applications
Executive Summary The development of imino sugars as broad-spectrum antiviral agents has historically been hindered by a narrow therapeutic window, primarily due to the cytotoxicity associated with highly lipophilic alky...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of imino sugars as broad-spectrum antiviral agents has historically been hindered by a narrow therapeutic window, primarily due to the cytotoxicity associated with highly lipophilic alkyl side chains. OSL-95II represents a critical structural evolution in this class of therapeutics. By engineering a 1-deoxynojirimycin (DNJ) core with an oxygenated, terminally restricted ring structure, researchers have successfully decoupled antiviral efficacy from cellular toxicity[1].
As an in-depth technical guide, this whitepaper dissects the molecular properties, mechanistic pathways, and experimental workflows essential for evaluating OSL-95II. Designed for drug development professionals, it provides a self-validating framework for deploying ER α-glucosidase inhibitors against Flaviviridae pathogens, including Dengue Virus (DENV), Bovine Viral Diarrhea Virus (BVDV), and Hepatitis C Virus (HCV)[1][2].
Chemical Architecture & Molecular Properties
OSL-95II, chemically designated as N-pentyl-(1-hydroxycyclohexyl)-DNJ , is a synthetic glucose mimetic where the ring oxygen is replaced by a nitrogen atom (a piperidine-type imino sugar)[1][3].
Structural Rationale & Causality
Early-generation imino sugars like N-nonyl-DNJ (NNDNJ) utilized long, unbranched alkyl chains (e.g., 9 carbons) to increase binding affinity to the hydrophobic pocket of α-glucosidases. However, this high lipophilicity caused the molecules to act as surfactants, disrupting host cell membranes and causing severe cytotoxicity[1].
OSL-95II solves this through two specific structural modifications:
5-Carbon Alkyl Linker: Shortening the chain from 9 to 5 carbons reduces the detergent-like properties of the molecule while maintaining sufficient length to reach the enzyme's secondary binding site[1][3].
Terminal Hydroxylated Cyclohexyl Ring: The addition of a bulky cyclohexyl ring restores the hydrophobic interactions lost by shortening the alkyl chain. Crucially, the addition of a hydroxyl group (-OH) to this ring decreases the overall partition coefficient (LogP), preventing nonspecific membrane accumulation and dramatically lowering cytotoxicity[1][3].
Endoplasmic Reticulum (ER) α-Glucosidase I and II[2][4]
Mechanism of Action: ER α-Glucosidase Inhibition
OSL-95II does not directly target viral proteins or viral RNA replication machinery. Instead, it is a host-directed antiviral. Enveloped viruses rely heavily on the host's Endoplasmic Reticulum (ER) machinery to properly fold their highly glycosylated envelope proteins (e.g., E1/E2 in HCV, prM/E in DENV)[2].
During normal N-linked glycosylation, a precursor glycan (
Glc3Man9GlcNAc2
) is attached to the nascent viral protein. ER α-glucosidase I and II must sequentially trim the three terminal glucose residues to allow the glycoprotein to interact with the ER chaperones calnexin and calreticulin [1].
OSL-95II competitively inhibits these α-glucosidases. When the terminal glucose residues are not trimmed, the viral glycoproteins cannot enter the calnexin/calreticulin folding cycle. This leads to massive glycoprotein misfolding, triggering Endoplasmic Reticulum-Associated Degradation (ERAD), and ultimately halting the assembly and secretion of infectious virions[1][2].
Figure 1: Mechanism of Action of OSL-95II disrupting the calnexin/calreticulin chaperone cycle.
Antiviral Efficacy & Cytotoxicity Profiling
The primary metric of success for OSL-95II is its vastly improved Selectivity Index (
SI=CC50/EC50
) compared to legacy imino sugars[1]. While compounds like NNDNJ exhibit potent antiviral activity, their toxicity limits clinical viability. OSL-95II maintains micromolar efficacy while pushing the cytotoxic threshold beyond 500 μM[2].
Quantitative Comparison of Imino Sugars against BVDV/HCV Models
Compound
Side Chain Modification
Antiviral
EC50
(μM)
Cytotoxicity
CC50
(μM)
Selectivity Index (SI)
NNDNJ
9-carbon straight alkyl
~4.0
~87
~21.7
SP169
N-butylcyclohexyl (No -OH)
~15.0
~150
~10.0
OSL-95II
N-pentyl-(1-hydroxycyclohexyl)
27.0 - 52.0
> 500
> 10.0 to 18.5
Data synthesized from in vitro assays utilizing MDBK cells infected with BVDV (a standard surrogate model for HCV)[1][2][3].
To ensure rigorous scientific integrity, evaluating host-directed imino sugars requires differentiating between the inhibition of viral RNA replication and the inhibition of virion assembly/secretion. The following self-validating protocol achieves this by comparing intracellular vs. extracellular viral loads.
Objective: To quantify the inhibitory effect of OSL-95II on virion secretion and confirm its post-translational mechanism.
Materials: MDBK cell line, BVDV or DENV viral stock, OSL-95II (reconstituted in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline for optimal solubility)[4], TRIzol reagent.
Step-by-Step Methodology:
Cell Seeding & Infection: Seed MDBK cells in 6-well plates until 80% confluent. Infect with the target virus at a Multiplicity of Infection (MOI) of 1.0 for 1 hour at 37°C.
Causality: An MOI of 1.0 ensures synchronous infection across the monolayer, critical for accurately timing the assembly and secretion phases.
Viral Wash & Treatment: Aspirate the inoculum and wash the cells three times with PBS to remove unbound virus. Apply culture media containing OSL-95II at varying concentrations (0, 10, 50, 100 μM).
Incubation: Incubate for 24 hours.
Fractionation (Critical Step):
Supernatant: Collect the culture media. Centrifuge at 2,000 x g to remove cellular debris. This represents secreted virions.
Cell Lysate: Wash the remaining cell monolayer and lyse using TRIzol. This represents intracellular viral RNA.
Quantification:
Perform a standard plaque assay on the supernatant to determine infectious virus titers (PFU/mL).
Perform RT-qPCR on the cell lysate to quantify intracellular viral RNA.
Data Interpretation: A successful OSL-95II assay will show a minimal reduction in intracellular viral RNA (confirming replication is unaffected) but a >80% reduction in extracellular infectious titers (confirming assembly/secretion is blocked)[1].
Figure 2: Experimental workflow for compartmental analysis of OSL-95II antiviral efficacy.
Future Directions in Drug Development
OSL-95II serves as a vital structural template for the next generation of broad-spectrum antivirals. By proving that the terminal ring structure and oxygenation of the nitrogen-linked side chain can rescue the toxicity profile of DNJ derivatives[1], researchers are now exploring further modifications (such as opening the terminal ring, as seen in derivative CM-10-18) to push
EC50
values into the sub-micromolar range[2]. Because these compounds target host enzymes rather than highly mutable viral polymerases or proteases, they present a high barrier to the development of viral resistance, making them ideal candidates for emerging Flavivirus outbreaks.
The Architecture of Iminosugar Innovation: A Technical Guide to the Discovery and Synthesis of Deoxynojirimycin (DNJ) Derivatives
For distribution to Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the discovery and multifaceted synthesis pathways of 1-deoxynojirimycin (DNJ) and its deriva...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the discovery and multifaceted synthesis pathways of 1-deoxynojirimycin (DNJ) and its derivatives. As potent α-glucosidase inhibitors, these iminosugars are at the forefront of therapeutic research for metabolic disorders, viral infections, and certain genetic diseases.[1][2][3][4][5] This document synthesizes current knowledge on their natural origins, biosynthetic routes, and the chemical and enzymatic strategies employed to create novel analogs with enhanced therapeutic properties.
Part 1: The Genesis of a Glycosidase Inhibitor: Discovery and Natural Biosynthesis
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, was first isolated from mulberry trees (Morus spp.).[6] Its structural resemblance to glucose, with a nitrogen atom replacing the endocyclic oxygen, is the basis for its potent inhibitory activity against α-glucosidases.[6] This inhibition delays carbohydrate digestion and subsequent glucose absorption, a mechanism central to the management of type II diabetes.[2][7] Beyond mulberry, DNJ and its analogs have been identified in various plants, such as Commelina communis (dayflower) and Hyacinthus orientalis, as well as in microorganisms like Bacillus and Streptomyces species.[8][9][10]
The biosynthesis of DNJ in nature provides a blueprint for synthetic strategies. In microorganisms such as Bacillus subtilis, the pathway commences with fructose-6-phosphate, a key intermediate in glycolysis.[6][9] A series of enzymatic reactions, including amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction, lead to the formation of the DNJ scaffold.[6] Notably, the enzyme 2-amino-2-deoxy-D-mannitol (ADM) dehydrogenase (MnGutB1 in mulberry) plays a crucial role in catalyzing the cyclization step.[8] In plants, while a sugar-derived precursor is established, the precise biosynthetic pathways can vary.[8][10] For instance, in Commelina communis, a C1-N-C5 cyclization of a glucose-derived precursor is observed.[6]
Part 2: The Chemist's Toolkit: Synthetic Pathways to DNJ and Its Derivatives
The therapeutic potential of DNJ has driven the development of numerous synthetic routes to access the core molecule and its derivatives. These approaches can be broadly categorized into chemical synthesis, enzymatic and chemoenzymatic synthesis.
Chemical Synthesis: Building the Iminosugar Core
Chemical synthesis offers the flexibility to introduce a wide array of functional groups onto the DNJ scaffold, enabling the fine-tuning of its biological activity. A common strategy involves the use of chiral starting materials, often carbohydrates, to control the stereochemistry of the final product.
One established route starts from D-glucose.[11] The synthesis involves the insertion of an amino functionality at the C-5 position with an inversion of configuration, followed by imine formation with the latent aldehyde at C-1 and subsequent reduction to form the piperidine ring. Another approach utilizes L-sorbose, where a Wittig reaction on a protected aldehyde intermediate allows for modifications at what will become the C-6 position of the DNJ analog.[1]
A versatile synthesis of DNJ starting from 2,3,4,5-tetra-O-benzyl-d-glucopyranose is outlined below.[12] This pathway involves a hemiacetal reduction, a Pfitzner-Moffatt oxidation to a 1,5-dicarbonyl intermediate, and a double reductive amination to form the piperidine ring, followed by deprotection.
Application Note: Calculating OSL-95II IC50 and EC50 Values in Viral Replication Assays
Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and quantitative analysis of iminosugar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals.
Content Focus: Mechanistic rationale, self-validating experimental design, and quantitative analysis of iminosugar-based antiviral efficacy.
The Mechanistic Rationale of OSL-95II
OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-deoxynojirimycin) is a highly optimized, next-generation iminosugar derivative. Historically, long-chain alkylated iminosugars like N-nonyl-DNJ (NNDNJ) demonstrated broad-spectrum antiviral activity but suffered from dose-limiting cytotoxicity. The structural innovation of OSL-95II—a 5-carbon alkylated side chain terminating in a hydroxylated cyclohexyl ring—drastically reduces cellular toxicity while retaining low-micromolar antiviral potency against enveloped viruses such as Bovine Viral Diarrhea Virus (BVDV), Dengue Virus (DENV), West Nile Virus (WNV), and Hepatitis C Virus (HCV) .
Causality of Action: OSL-95II functions as a competitive inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for trimming terminal glucose residues from N-linked glycans on nascent viral envelope glycoproteins (e.g., HCV E1/E2 or DENV prM/E). By inhibiting this trimming, OSL-95II prevents the viral glycoproteins from interacting with the ER chaperones calnexin and calreticulin. This leads to profound glycoprotein misfolding, retention in the ER, and a subsequent block in infectious virion assembly and secretion .
Figure 1: Mechanism of action of OSL-95II inhibiting ER α-glucosidases and virion assembly.
Experimental Design: Building a Self-Validating Assay
When evaluating OSL-95II, researchers must distinguish between IC₅₀ (the concentration inhibiting 50% of the biochemical α-glucosidase activity) and EC₅₀ (the effective concentration reducing 50% of infectious viral yield in cell culture). This protocol focuses on the cell-based EC₅₀ alongside the Cytotoxic Concentration (CC₅₀ ).
The "Replicon Pitfall"
Because OSL-95II targets virion assembly and secretion rather than viral RNA replication or protein translation, subgenomic replicon assays will yield false-negative results . OSL-95II does not reduce intracellular viral RNA levels significantly; it reduces the infectivity and titer of secreted progeny virions . Therefore, a full infectious virus yield reduction assay (e.g., Plaque Assay or TCID₅₀ on supernatants) is mandatory.
Self-Validating Controls
To ensure the assay is internally controlled and mathematically sound, the following conditions must be plated in parallel:
Vehicle Control (0% Inhibition): Virus + 0.1% DMSO. Establishes the maximum viral yield baseline.
Positive Control: Virus + NNDNJ (100 μM) or Celgosivir. Validates that the specific cell line's calnexin cycle is active and targetable.
Mock Infection Control: Cells + Media + 0.1% DMSO. Establishes the background noise for viability assays.
Cytotoxicity Maximum: Cells + Puromycin (10 μg/mL). Establishes the 0% viability baseline for CC₅₀ calculations.
Step-by-Step Methodology
Figure 2: Experimental workflow for determining OSL-95II EC50 and CC50 in cell culture.
Phase A: Infection and Treatment
Cell Seeding: Seed target cells (e.g., MDBK for BVDV, Huh7.5 for HCV) in 96-well plates at
1.5×104
cells/well. Incubate overnight at 37°C, 5% CO₂.
Viral Adsorption: Aspirate media. Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.1 to 1.0 in a minimal volume (e.g., 50 μL) to maximize virus-cell contact. Incubate for 1–2 hours.
Post-Entry Wash (Critical Step): Remove the viral inoculum and wash the monolayer twice with PBS. Causality: OSL-95II is a post-entry inhibitor. Washing removes unbound virus, ensuring that any virus detected later is the result of de novo replication and assembly, which is the exact pathway OSL-95II inhibits.
Compound Addition: Add fresh media containing a 10-point, 3-fold serial dilution of OSL-95II (e.g., ranging from 500 μM down to 0.025 μM). Ensure the final DMSO concentration remains constant (≤0.1%) across all wells.
Incubation: Incubate for 48 to 72 hours, depending on the viral replication kinetics.
Phase B: Dual Readout
Viral Yield Reduction (EC₅₀): Harvest the cell culture supernatant. Perform a standard plaque assay on a fresh monolayer of susceptible cells, or extract RNA for qRT-PCR targeting extracellular virion-associated RNA.
Cytotoxicity Assessment (CC₅₀): To the remaining cells in the 96-well plate, add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo). Causality: Measuring CC₅₀ on the exact same cell population ensures that a drop in viral yield is not an artifact of host cell death, thereby validating the therapeutic window.
Quantitative Data Analysis & Expected Outcomes
Calculate the EC₅₀ and CC₅₀ using a 4-Parameter Logistic (4PL) Non-Linear Regression model (often referred to as the Hill equation).
Y=Bottom+1+10(LogEC50−X)×HillSlopeTop−Bottom
Where:
X = Logarithm of OSL-95II concentration.
Y = Response (% Viral Yield or % Cell Viability).
Top/Bottom = Plateaus of the curve (constrained to 100% and 0% based on controls).
Expected Pharmacological Profile
Because of its hydroxylated cyclohexyl ring, OSL-95II exhibits a highly favorable Selectivity Index (SI = CC₅₀ / EC₅₀). Below is a summary of expected quantitative benchmarks derived from foundational virology studies , .
Virus Target
Host Cell Line
Expected EC₅₀ (μM)
Expected CC₅₀ (μM)
Selectivity Index (SI)
Bovine Viral Diarrhea Virus (BVDV)
MDBK
~15.0 - 25.0
> 500
> 20.0
Dengue Virus (DENV)
BHK-21
~10.0 - 20.0
> 500
> 25.0
West Nile Virus (WNV)
BHK-21
~15.0 - 30.0
> 500
> 16.0
Hepatitis C Virus (HCV)
Huh7.5
~27.0 - 52.0
> 500
> 9.6
Note: Variations in EC₅₀ can occur based on the specific viral strain, MOI used, and the inherent reliance of the host cell line on the calnexin/calreticulin folding pathway.
References
Chang J, Wang L, Ma D, et al. "Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses." Antimicrobial Agents and Chemotherapy, vol. 53, no. 4, 2009, pp. 1501-1508.
URL:[Link] [1]
Qu X, Pan X, Weidner J, et al. "Inhibitors of Endoplasmic Reticulum α-Glucosidases Potently Suppress Hepatitis C Virus Virion Assembly and Release." Antimicrobial Agents and Chemotherapy, vol. 55, no. 3, 2011, pp. 1036-1044.
URL:[Link] [2]
Application
Application Note: OSL-95II Dosage Guidelines and Experimental Protocols for MDBK and Human Cell Cultures
Introduction & Mechanistic Overview OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-DNJ) is a highly potent, synthetic iminosugar derivative designed as a host-directed antiviral agent[1]. Unlike direct-acting antivirals that t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-DNJ) is a highly potent, synthetic iminosugar derivative designed as a host-directed antiviral agent[1]. Unlike direct-acting antivirals that target viral polymerases, OSL-95II acts as a competitive inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II[1].
The Causality of Inhibition: ER α-glucosidases are responsible for trimming terminal glucose residues from high-mannose N-linked glycans attached to nascent glycoproteins[2]. By inhibiting this enzymatic cleavage, OSL-95II prevents viral envelope glycoproteins (such as BVDV E2 or HCV envelope proteins) from properly interacting with the ER chaperones calnexin and calreticulin[2]. This disruption leads to severe glycoprotein misfolding and degradation. Consequently, while intracellular viral RNA replication continues unaffected, the assembly and secretion of infectious enveloped virions are selectively and potently halted[1].
Figure 1: Mechanism of OSL-95II inhibiting ER α-glucosidases and preventing virion assembly.
Pharmacokinetics and Cytotoxicity Profile
A major limitation of early-generation iminosugars, such as N-nonyl-deoxynojirimycin (NNDNJ), was their high cytotoxicity, which confounded antiviral efficacy data[1]. The structural innovation of OSL-95II—incorporating a 5-carbon alkylated side chain terminating in a hydroxylated cyclohexyl ring—drastically reduces cellular toxicity while preserving broad-spectrum efficacy against Flaviviridae[1].
Table 1: Comparative Cytotoxicity and Efficacy Profile in Cell Culture
Compound
Target Virus
Cell Line
CC50 (μM)
EC50 (μM)
NNDNJ
BVDV, HCV
MDBK, Huh7.5
~87
~4
OSL-95II
BVDV, HCV, DENV
MDBK, Huh7.5
> 500
~27 - 52 (HCV), Low μM (BVDV)
CM-9-78
BVDV, HCV
MDBK, Huh7.5
> 500
~27 - 52 (HCV)
(Data synthesized from standardized in vitro yield reduction assays[3],[4])
Dosage Guidelines & Preparation
To ensure assay reproducibility and prevent compound precipitation, adhere to the following preparation standards:
Stock Solution: OSL-95II (Molecular Weight: 331.45 g/mol ) should be reconstituted as a 10 mM to 50 mM stock solution in high-purity DMSO[5]. Store aliquots at -20°C to prevent freeze-thaw degradation.
Working Concentration: For in vitro cell culture experiments utilizing MDBK and Huh7.5 cells, a standard working concentration of 80 μM to 100 μM is highly recommended[1].
Causality of Dosing: At 100 μM, OSL-95II achieves a >1 log reduction in viral titers and a ~75% reduction in extracellular virion-associated RNA[1]. Because this dose remains well below the CC50 threshold (>500 μM), researchers can trust that the observed reduction in viral titer is due to targeted α-glucosidase inhibition, not an artifact of host cell apoptosis.
Experimental Protocols
Protocol A: BVDV Infection and OSL-95II Treatment in MDBK Cells
Cell Seeding: Seed Madin-Darby Bovine Kidney (MDBK) cells in 6-well tissue culture plates. Incubate at 37°C with 5% CO₂ until cells reach 80% confluence.
Viral Infection: Inoculate the cells with Bovine Viral Diarrhea Virus (BVDV) at a Multiplicity of Infection (MOI) of 1[1].
Adsorption Phase: Incubate for 1 hour at 37°C to allow for viral attachment and cellular entry.
Treatment: Aspirate the viral inoculum. Wash the monolayer gently with PBS to remove unbound virions. Add fresh culture medium supplemented with 100 μM OSL-95II[1].
Incubation & Harvest: Incubate for exactly 24 hours. Harvest the supernatant to quantify extracellular virion production via plaque assay, and lyse the cells to extract intracellular RNA for RT-PCR analysis[1].
Protocol B: HCV Infection and OSL-95II Treatment in Human Huh7.5 Cells
Cell Seeding: Cultivate human Huh7.5 hepatoma cells in DMEM supplemented with 10% FBS[3].
Viral Infection: Infect the cells with the Hepatitis C Virus (e.g., Jc1 strain) at an MOI of 0.015[3].
Treatment: Immediately post-infection, treat the cells with 100 μM OSL-95II[3].
Incubation: Incubate for 4 days (96 hours). This extended duration is required to allow for multiple cycles of HCV replication and secretion[3].
Analysis: Quantify HCV NS3 protein levels via indirect immunofluorescence or measure extracellular viral RNA to confirm the suppression of virion release[3].
To build a self-validating experimental system, you must confirm that OSL-95II is actively engaging its target in your specific cell line. This is achieved via a Western blot mobility shift assay.
Harvest BVDV-infected, OSL-95II-treated MDBK cells at 24 hours post-infection[1].
Lyse the cells and resolve the proteins using standard SDS-PAGE.
Immunoblot specifically for the BVDV E2 envelope glycoprotein.
Causality & Interpretation: Because OSL-95II prevents the cleavage of terminal glucose residues, the E2 glycoprotein retains a higher molecular weight glycan structure. This results in a distinctly slower mobility rate (an upward shift) on the gel compared to untreated controls, definitively confirming target engagement and enzyme inhibition[2].
Figure 2: Step-by-step experimental workflow for OSL-95II treatment in cell cultures.
[3] Title: Inhibitors of Endoplasmic Reticulum α-Glucosidases Potently Suppress Hepatitis C Virus Virion Assembly and Release | Source: ASM Journals | URL:
[2] Title: Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection | Source: ACS Publications | URL:
[5] Title: OSL-95II Product Information | Source: TargetMol | URL:
[4] Title: Inhibitors of Endoplasmic Reticulum α-Glucosidases Potently Suppress Hepatitis C Virus Virion Assembly and Release | Source: PMC | URL:
Application Note: In Vivo Formulation Protocols for OSL-95II Antiviral Animal Studies
Executive Summary The development of broad-spectrum antivirals targeting host machinery represents a paradigm shift in overcoming viral resistance. OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-deoxynojirimycin) is a novel, r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of broad-spectrum antivirals targeting host machinery represents a paradigm shift in overcoming viral resistance. OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-deoxynojirimycin) is a novel, rationally designed imino sugar derivative that acts as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. It exhibits robust in vivo efficacy against enveloped viruses, particularly within the Flaviviridae family (DENV, WNV, BVDV, HCV) and Hepatitis B Virus (HBV),[1].
This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for formulating OSL-95II for in vivo murine studies. By detailing the physicochemical causality behind each formulation step, this guide ensures maximum bioavailability and prevents injection-site necrosis or systemic toxicity associated with improper excipient ratios.
Mechanistic Rationale: Why OSL-95II?
To design an effective in vivo study, one must understand the precise mechanism of action of the API, as this dictates the choice of downstream experimental readouts.
OSL-95II is a glucose mimetic where a nitrogen atom replaces the ring oxygen[2]. While the deoxynojirimycin (DNJ) head group competitively inhibits ER α-glucosidases, the unique 5-carbon alkylated side chain with a terminal hydroxylated cyclohexyl structure dictates its high potency and low cytotoxicity[2].
Mechanism of Action:
During viral replication, nascent viral envelope glycoproteins (e.g., HCV E2, DENV prM/E) are synthesized in the ER and tagged with high-mannose N-linked glycans. ER α-glucosidases normally trim the terminal glucose residues from these glycans[2]. OSL-95II blocks this trimming process. Consequently, the uncleaved glycoproteins cannot interact with critical ER folding chaperones, calnexin (CNX) and calreticulin (CRT)[2]. This leads to profound protein misfolding, ER-associated degradation (ERAD), and the complete arrest of infectious virion assembly and secretion[1].
Critical Insight for Study Design: Because OSL-95II targets assembly rather than early-stage replication, it does not inhibit intracellular viral RNA replication or protein translation [2],[1]. Therefore, in vivo efficacy readouts must prioritize infectious virion titering (e.g., Plaque Assays) over standard qRT-PCR, which may yield false negatives by detecting non-infectious, unpackaged viral RNA[3].
Fig 1. OSL-95II inhibits ER α-glucosidase, blocking viral glycoprotein folding and assembly.
Physicochemical Profile & Comparative Data
Historically, the clinical development of imino sugars was hampered by the severe cytotoxicity of long, straight-chain alkyl derivatives like N-nonyl-DNJ (NNDNJ)[2]. The rational addition of a hydroxylated cyclohexyl ring in OSL-95II significantly reduces detergent-like membrane toxicity while maintaining the hydrophobic interactions necessary for target affinity[4].
Table 1: Comparative Efficacy and Toxicity Profile (In Vitro)
Compound
Side Chain Structure
Target Viruses
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
NNDNJ
9-carbon straight alkyl
BVDV, DENV, WNV
~4.0
~87
~21
OSL-95II
5-carbon + 1-hydroxycyclohexyl
BVDV, DENV, WNV, HCV, HBV
27.0 - 52.0
>500
>10 - 18
(Data synthesized from comparative virology assays evaluating Flaviviridae inhibition[1],[4].)
In Vivo Formulation Protocol (Clear Solution)
To achieve a clear, stable solution for Intravenous (IV) or Intraperitoneal (IP) administration in murine models, a multi-component co-solvent system is required. OSL-95II (MW: 331.45 g/mol ) possesses a lipophilic tail that exhibits poor aqueous solubility in standard saline[5],[6].
The validated vehicle formulation is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [5].
Equilibration: Allow the OSL-95II vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient moisture condensation, which can prematurely hydrate the powder, altering the molecular weight calculations and degrading the imino sugar.
Primary Solubilization (10% v/v): Weigh the required mass of OSL-95II. Add DMSO to constitute exactly 10% of the final target volume. Vortex vigorously for 1-2 minutes. Causality: The lipophilic pentyl-cyclohexyl side chain requires a strong polar aprotic solvent to disrupt its crystal lattice. The solution must be optically clear before proceeding; any micro-particulates will act as nucleation sites for catastrophic precipitation later.
Co-solvent Addition (40% v/v): Add PEG300 (40% of final volume). Vortex for 30 seconds. Causality: PEG300 acts as a bridging co-solvent. It stabilizes the hydrophobic tail of OSL-95II as the dielectric constant of the mixture begins to shift away from pure DMSO.
Surfactant Addition (5% v/v): Add Tween 80 (5% of final volume). Pipette up and down gently to avoid excessive frothing, then vortex briefly. Causality: Tween 80 forms protective micelles around the API, preventing it from crashing out when the highly polar aqueous phase is introduced.
Aqueous Phase Integration (45% v/v): Add 0.9% Saline dropwise while continuously stirring or vortexing at a low speed. Causality: Rapid addition of water causes localized spikes in polarity, leading to irreversible precipitation of the drug. Dropwise addition ensures the micellar structures have time to encapsulate the imino sugar.
Self-Validating Filtration: Pass the final mixture through a 0.22 µm PTFE syringe filter. Validation Check: If significant resistance is felt during filtration, sub-visible precipitation has occurred, indicating a failed formulation. A successful formulation will pass through easily, yielding a sterile, clear solution ready for dosing[5].
Fig 2. Step-by-step in vivo formulation workflow for OSL-95II dosing solutions.
In Vivo Study Design Considerations
When deploying OSL-95II in preclinical models (e.g., AG129 mice for Dengue Virus or C57BL/6 for West Nile Virus), adhere to the following pharmacokinetic and pharmacodynamic principles:
Dosing Regimen: Due to the rapid renal clearance typical of imino sugars, a BID (twice daily) or TID (three times daily) dosing regimen via IP injection is generally required to maintain serum concentrations above the EC₅₀ threshold.
Toxicity Monitoring: While OSL-95II has vastly improved cytotoxicity profiles compared to NNDNJ[2],[4], researchers should still monitor for gastrointestinal distress. High doses of α-glucosidase inhibitors can inadvertently inhibit gut disaccharidases, leading to osmotic diarrhea. Monitor animal body weight daily.
Endpoint Selection: As established in the mechanistic rationale, primary endpoints must evaluate infectious viral load (e.g., Focus Forming Assays or Plaque Assays from serum/tissue homogenates) rather than relying solely on genomic RNA quantification[3].
References
Perry, S. T., et al. "Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses." Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]
Qu, X., et al. "Inhibitors of Endoplasmic Reticulum α-Glucosidases Potently Suppress Hepatitis C Virus Virion Assembly and Release." Antimicrobial Agents and Chemotherapy - ASM Journals. URL:[Link]
Block, T. M., et al. "US8097728B2 - Iminosugar compounds with antiflavirus activity." Google Patents.
Technical Support Center: Overcoming OSL-95II Delivery Barriers in Cell-Based Glycan-Processing Assays
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular delivery of imino sugars.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Hub.
As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular delivery of imino sugars. OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-deoxynojirimycin) is a highly selective glucose analogue that competitively inhibits endoplasmic reticulum (ER) α-glucosidases I and II1[1]. It features a 5-carbon alkylated side chain with a terminal hydroxylated cycloalkyl structure, which drastically reduces cytotoxicity compared to traditional long-chain derivatives like NNDNJ while maintaining potent antiviral efficacy against enveloped viruses such as HCV, BVDV, and DENV[1],[2].
However, its hydrophilic nature presents significant delivery barriers in in vitro glycan-processing assays. This guide provides authoritative troubleshooting, optimized protocols, and mechanistic insights to ensure robust cellular uptake, accurate ER targeting, and reproducible, self-validating assay readouts.
Core Mechanism & Subcellular Targeting
To successfully utilize OSL-95II, we must first understand its target pathway and the physical barriers it must cross. The compound must breach the plasma membrane and localize to the ER lumen to block the sequential trimming of glucose residues from nascent glycoproteins[3],[4].
Mechanism of OSL-95II inhibiting ER α-glucosidases to disrupt N-glycan processing.
OSL-95II delivery workflow and subcellular targeting to the Endoplasmic Reticulum.
Formulation & Solubility Troubleshooting (FAQs)
Q: My OSL-95II precipitates when added directly to the cell culture medium. How can I ensure complete solubilization?A: OSL-95II is a polar imino sugar. Direct addition to aqueous media without a carrier often leads to micro-precipitation, drastically reducing the effective concentration that reaches the cell membrane.
Causality: The terminal hydroxylated cycloalkyl structure requires an amphiphilic solvent gradient to remain in solution before partitioning into the lipid bilayer.
Solution: Utilize a multi-component solvent system. A5 involves step-wise dissolution using DMSO, PEG300, and Tween 80 before aqueous dilution[5].
Aqueous buffer; normalizes osmolarity for downstream cell culture use.
Note: This formulation yields a stable working solution (e.g., 2 mg/mL) suitable for further dilution into complete culture media.
Enhancing Cellular Uptake & ER Targeting
Q: Even with proper formulation, my cells show weak α-glucosidase inhibition. Is the compound failing to reach the ER?A: Yes, this is a classic delivery bottleneck. While OSL-95II has reduced cytotoxicity, its cellular permeability is lower than highly lipophilic variants. If the compound is trapped in the endosomal pathway or fails to cross the plasma membrane, ER α-glucosidases will continue to trim glucose residues from the Glc3Man9GlcNAc2 precursor, allowing normal calnexin/calreticulin-mediated folding[3].
Protocol: Optimized Delivery Workflow for Adherent Cell Lines
This self-validating protocol ensures maximum cytosolic entry and ER localization of OSL-95II in standard cell lines (e.g., Huh7, MDBK).
Step 1: Reagent Preparation
Prepare the OSL-95II working solution using the Formulation Matrix (Table 1). Dilute this working solution into serum-free Opti-MEM to achieve your target concentration (typically 25 µM to 100 µM).
Step 2: Cell Pre-conditioning
Wash adherent cells (70-80% confluent) twice with warm, serum-free PBS.
Causality: Serum proteins (like albumin) in complete media can sequester the imino sugar, significantly reducing the free fraction available for cellular uptake.
Step 3: Incubation & Uptake
Apply the serum-free OSL-95II treatment to the cells. Incubate for exactly 2 hours at 37°C.
Causality: The initial serum-free window maximizes concentration-dependent passive diffusion and endocytosis without interference from serum lipids or proteins.
Step 4: Serum Rescue
After 2 hours, do not remove the drug. Instead, spike the wells with Fetal Bovine Serum (FBS) to achieve a final concentration of 10%. Continue the incubation for 24-48 hours depending on your assay timeline.
Causality: Serum rescue maintains cell viability and metabolic activity during prolonged glycan-processing assays while ensuring the intracellular concentration of OSL-95II remains at steady-state.
Assay Validation & Readouts
Q: How do I definitively prove that OSL-95II has successfully breached the delivery barrier and is actively inhibiting ER α-glucosidases?A: Every robust protocol must be a self-validating system. The gold standard for validating intracellular α-glucosidase inhibition is assessing the electrophoretic mobility of a heavily glycosylated reporter protein (e.g., viral envelope glycoproteins like BVDV E2 or HCV E1/E2)[1],[2].
Causality: When OSL-95II successfully localizes to the ER and inhibits α-glucosidases I and II, nascent glycoproteins retain unprocessed glucose residues. This increases the molecular weight of the protein by approximately 1,000 Da per N-glycan site[1].
Validation Steps:
Harvest the OSL-95II treated cells and lyse using a standard RIPA buffer supplemented with protease inhibitors.
Run the lysates on a high-resolution SDS-PAGE gel (8-10% depending on the target protein size).
Perform a Western blot probing for your target glycoprotein.
Self-Validation Check: A successful delivery and ER target engagement will present as a distinct upward shift (reduced electrophoretic mobility) of the target glycoprotein compared to the untreated control. If no shift is observed, the delivery barrier has not been overcome, and the formulation or incubation time must be adjusted.
Comparative Guide: OSL-95II vs. Castanospermine in ER Glucosidase Inhibition Assays
As research into host-directed broad-spectrum antivirals and glycoprotein folding disorders accelerates, targeting the endoplasmic reticulum (ER) quality control machinery has become a critical therapeutic strategy. ER α...
Author: BenchChem Technical Support Team. Date: April 2026
As research into host-directed broad-spectrum antivirals and glycoprotein folding disorders accelerates, targeting the endoplasmic reticulum (ER) quality control machinery has become a critical therapeutic strategy. ER
α
-glucosidases I and II are responsible for trimming terminal glucose residues from nascent N-linked glycans, a mandatory step for glycoproteins to enter the calnexin/calreticulin folding cycle.
When establishing an ER glucosidase inhibition assay, researchers frequently evaluate two distinct classes of inhibitors: Castanospermine , a classical natural alkaloid, and OSL-95II , a rationally designed synthetic iminosugar. This guide objectively compares their mechanistic profiles, performance metrics, and application in cell-based validation assays to help you select the optimal compound for your experimental pipeline.
Mechanistic Context & Target Engagement
Enveloped viruses (such as Dengue, Hepatitis C, and Bovine Viral Diarrhea Virus) hijack the host's ER machinery to fold their heavily glycosylated envelope proteins. By inhibiting ER glucosidases, the viral glycans remain trapped in a tri-glucosylated (Glc3Man9GlcNAc2) state. Consequently, the calnexin/calreticulin chaperones cannot bind, leading to viral protein misfolding and aborted virion assembly 1.
Castanospermine : A natural indolizidine alkaloid isolated from the Castanospermum australe tree 2. It acts as a potent, competitive inhibitor of
α
-glucosidase I, preventing the removal of the outermost glucose residue 3. However, it also exhibits off-target inhibition of lysosomal
β
-glucosidases, which can induce cellular toxicity over prolonged exposure 4.
OSL-95II : A synthetic 1-deoxynojirimycin (DNJ) derivative featuring a hydroxylated cyclohexyl side chain 5. This specific bulky, oxygenated side chain was engineered to retain high binding affinity for ER
α
-glucosidases while drastically reducing the cytotoxicity associated with standard alkylated iminosugars 6.
Fig 1. ER N-linked glycosylation pathway and targeted inhibition by OSL-95II and Castanospermine.
Quantitative Data Presentation
The following table summarizes the pharmacological and performance metrics of both inhibitors based on established literature.
Parameter
OSL-95II
Castanospermine
Chemical Origin
Synthetic (Modified DNJ Iminosugar)
Natural (Indolizidine Alkaloid)
Primary Target
ER
α
-Glucosidase I & II
ER
α
-Glucosidase I (and lysosomal
β
-glucosidases)
Antiviral Efficacy (e.g., DENV, BVDV)
High (EC50 in sub-
μ
M to low
μ
M range)
Moderate (EC50 typically 10–100
μ
M)
Cytotoxicity (CC50)
Very Low (>1000
μ
M in most cell lines)
Moderate (Cytotoxic at higher concentrations)
Primary Research Utility
High-selectivity viral inhibition assays
Widely validated historical reference standard
Experimental Design: Self-Validating ER Glucosidase Inhibition Assay
While in vitro fluorogenic assays prove direct enzyme binding, they fail to account for cellular permeability and ER localization. A cell-based viral envelope glycoprotein mobility shift assay provides a physiological readout of ER glucosidase inhibition.
To ensure scientific integrity, the protocol below is designed as a self-validating system . It relies on Endoglycosidase H (Endo H) digestion to confirm causality: if glucosidases are inhibited, the glycoprotein bypasses Golgi processing and remains entirely Endo H-sensitive.
Fig 2. Self-validating experimental workflow for cell-based ER glucosidase inhibition assays.
Step-by-Step Methodology
Step 1: Cell Seeding and Infection
Seed Huh7 or BHK-21 cells in 6-well plates and culture until 80% confluent.
Infect cells with a reporter virus (e.g., Bovine Viral Diarrhea Virus, BVDV, or Dengue Virus, DENV) at a Multiplicity of Infection (MOI) of 1.
Validation Check: Maintain a mock-infected well to establish baseline antibody specificity and rule out cross-reactive host proteins.
Step 2: Inhibitor Dosing
Replace media with fresh media containing serial dilutions of the inhibitor.
Validation Check: Include a vehicle-only control (e.g., 0.1% DMSO) to rule out solvent-induced ER stress or baseline glycosylation defects.
Step 3: Lysis and Glycosidase Digestion (The Causality Anchor)
Harvest cells at 24–48 hours post-infection and lyse using cold RIPA buffer supplemented with protease inhibitors.
Split each lysate sample into two aliquots: one treated with Endoglycosidase H (Endo H) and one untreated, following the manufacturer's thermal denaturation protocol.
Causality: Endo H cleaves only high-mannose (ER-resident) glycans. If OSL-95II or Castanospermine successfully inhibits ER glucosidases, the viral glycoproteins fail to fold correctly, do not traffic to the Golgi to acquire complex glycans, and thus remain entirely Endo H-sensitive.
Step 4: Western Blotting & Mobility Shift Analysis
Resolve the digested and undigested proteins on an 8–10% SDS-PAGE gel.
Transfer to a nitrocellulose membrane and probe with monoclonal antibodies against the viral envelope protein (e.g., anti-DENV E protein).
Data Interpretation: Effective ER glucosidase inhibition results in a distinct upward electrophoretic mobility shift (higher molecular weight) compared to the vehicle control. This shift directly corresponds to the mass of the retained terminal glucose residues that were not trimmed due to the inhibitor's action.
Conclusion
For routine assay calibration or historical benchmarking, Castanospermine remains a valuable reference standard. However, for advanced drug development workflows—particularly those requiring high target specificity, low cytotoxicity, and robust antiviral efficacy against Flaviviridae—OSL-95II provides a superior pharmacological profile. Its engineered hydroxylated cyclohexyl side chain effectively mitigates the off-target lysosomal toxicity inherent to natural alkaloids while maintaining potent ER
α
-glucosidase inhibition.
References
TargetMol. "OSL-95II". TargetMol.
ASM Journals. "Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses". Antimicrobial Agents and Chemotherapy.
ASM Journals. "Inhibitors of Endoplasmic Reticulum α-Glucosidases Potently Suppress Hepatitis C Virus Virion Assembly and Release". Antimicrobial Agents and Chemotherapy.
PubMed. "The effect of castanospermine on the oligosaccharide structures of glycoproteins from lymphoma cell lines".
A Comparative Guide to the Cytotoxicity of OSL-95II and Traditional Imino Sugars: A Senior Application Scientist's Perspective
For researchers and drug development professionals navigating the landscape of glycosidase inhibitors, the selection of an appropriate iminosugar candidate is a critical decision point, balancing therapeutic efficacy wit...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals navigating the landscape of glycosidase inhibitors, the selection of an appropriate iminosugar candidate is a critical decision point, balancing therapeutic efficacy with a favorable safety profile. This guide provides an in-depth, objective comparison of the cytotoxic profiles of a novel iminosugar derivative, OSL-95II, and traditional imino sugars such as deoxynojirimycin (DNJ) and its N-alkylated derivatives. Drawing upon experimental data and established scientific principles, we will explore the underlying mechanisms of cytotoxicity and provide practical guidance for evaluating these compounds in a laboratory setting.
The Iminosugar Landscape: From Broad-Spectrum Inhibition to Targeted Therapeutics
Iminosugars, as carbohydrate mimetics with a nitrogen atom replacing the endocyclic oxygen, are potent competitive inhibitors of carbohydrate-processing enzymes like glycosidases.[1][2] This inhibitory action underpins their therapeutic potential in a range of diseases, from viral infections to metabolic disorders and cancer.[1][3] Traditional imino sugars, such as 1-deoxynojirimycin (DNJ), and its N-alkylated derivatives like N-butyldeoxynojirimycin (NB-DNJ or Miglustat) and N-nonyldeoxynojirimycin (NN-DNJ), have been extensively studied.[4][5] A well-established principle in this class of compounds is that increasing the length of the N-alkyl side chain often enhances inhibitory potency against target enzymes, such as the endoplasmic reticulum (ER) α-glucosidases I and II.[4] However, this increased efficacy frequently comes at the cost of heightened cytotoxicity.[6]
The quest for a wider therapeutic window has driven the development of novel derivatives designed to uncouple efficacy from toxicity. OSL-95II, an N-pentyl-(1-hydroxycyclohexyl)-DNJ derivative, has emerged from these efforts. It was designed to retain the potent antiviral activity comparable to that of NN-DNJ while exhibiting significantly reduced cytotoxicity.[6] This guide will dissect the available data to provide a clear comparison between OSL-95II and its traditional counterparts.
Mechanistic Insights into Iminosugar-Induced Cytotoxicity
The cytotoxic effects of imino sugars are not merely a consequence of non-specific cellular damage. Instead, they often trigger specific, programmed cell death pathways. A primary mechanism involves the induction of endoplasmic reticulum (ER) stress.[7][8] By inhibiting ER α-glucosidases, imino sugars disrupt the proper folding of nascent glycoproteins, leading to an accumulation of unfolded or misfolded proteins in the ER lumen.[3][9] This accumulation activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[9][10] However, prolonged or overwhelming ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to cell death.[7][9]
Key signaling pathways implicated in imino sugar-induced apoptosis include:
The Intrinsic (Mitochondrial) Apoptosis Pathway : ER stress can lead to the release of pro-apoptotic factors from the mitochondria. Studies have shown that some imino sugars can induce an increase in cytoplasmic cytochrome c, a key event in the formation of the apoptosome and subsequent activation of initiator caspase-9 and executioner caspase-3.[1][11][12]
Modulation of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial outer membrane permeabilization. Iminosugars have been shown to upregulate pro-apoptotic members and downregulate anti-apoptotic members, tipping the balance towards apoptosis.[1][13]
The structural modifications in OSL-95II, specifically the introduction of a hydroxylated cyclohexyl group, are hypothesized to alter its interaction with cellular membranes or off-target proteins, thereby mitigating the cytotoxic effects observed with long-chain N-alkylated DNJ derivatives.[6]
Comparative Cytotoxicity: A Data-Driven Analysis
The following table summarizes publicly available data on the 50% cytotoxic concentration (CC50) of OSL-95II and traditional imino sugars in various cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell line, incubation time, assay method) between studies.
This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed experimental context, please refer to the cited literature.
The data clearly indicates that OSL-95II possesses a significantly more favorable cytotoxicity profile compared to NN-DNJ, a traditional imino sugar with comparable antiviral potency.[6] The CC50 values for OSL-95II are consistently higher, suggesting a wider therapeutic window. NB-DNJ (Miglustat), while having very low cytotoxicity, often exhibits lower potency in many antiviral assays compared to longer-chain derivatives.[4] The parent compound, DNJ, also shows low cytotoxicity but its efficacy is often limited.[15][16]
Experimental Protocols for Comparative Cytotoxicity Assessment
To ensure robust and reproducible data when comparing the cytotoxicity of imino sugars, a standardized experimental workflow is crucial. The following section provides a detailed, step-by-step methodology for a comparative cytotoxicity study using the widely accepted MTT assay.
Protocol: Comparative Cytotoxicity Assessment using the MTT Assay
1. Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[18][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]
2. Materials:
Selected cell lines (e.g., Vero, Huh-7, A549)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
OSL-95II and traditional imino sugars (e.g., NN-DNJ, NB-DNJ, DNJ)
Phosphate-buffered saline (PBS), sterile
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
96-well flat-bottom sterile microplates
Multi-channel pipette
Microplate reader (capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm)
Humidified incubator (37°C, 5% CO2)
3. Step-by-Step Procedure:
a. Cell Seeding:
i. Harvest and count cells using a hemocytometer or automated cell counter.
ii. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
iii. Seed 100 µL of the cell suspension into each well of a 96-well plate.
iv. Incubate the plate for 24 hours to allow for cell attachment and recovery.
b. Compound Treatment:
i. Prepare stock solutions of OSL-95II and the traditional imino sugars in a suitable solvent (e.g., sterile water or DMSO).
ii. Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for testing (e.g., from 0.1 µM to 1000 µM).
iii. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective iminosugar concentrations. Include vehicle-only controls (medium with the highest concentration of solvent used) and untreated controls (medium only).
iv. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
c. MTT Assay:
i. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
ii. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
iii. Add 100 µL of the solubilization solution to each well.
iv. Gently pipette up and down to ensure complete solubilization of the formazan crystals.
v. Incubate the plate in the dark at room temperature for 2-4 hours, or overnight, to allow for complete dissolution.
d. Absorbance Measurement and Data Analysis:
i. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
ii. Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
iii. Plot the percentage of cell viability against the logarithm of the compound concentration.
iv. Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve using non-linear regression analysis.
Alternative Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another common method that measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[2][21] This assay can be particularly useful for detecting cytotoxicity that results in membrane leakage. Commercial kits are readily available and provide detailed protocols.[2][22]
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing iminosugar cytotoxicity.
The development of OSL-95II represents a significant advancement in the field of iminosugar therapeutics, demonstrating that potent enzyme inhibition can be achieved with a markedly improved cytotoxicity profile. For researchers in drug discovery and development, OSL-95II and similar novel derivatives offer a promising avenue for creating safer and more effective treatments.
When embarking on a comparative study, it is imperative to employ standardized and validated cytotoxicity assays, such as the MTT or LDH assays, to generate reliable and comparable data. Understanding the underlying mechanisms of cytotoxicity, particularly the induction of ER stress and apoptosis, can provide valuable insights into the structure-activity relationships that govern both the efficacy and safety of these compounds.
Future research should focus on head-to-head comparative studies of OSL-95II and other novel imino sugars against a broader panel of cell lines, including primary cells and cancer cell lines, to further delineate their therapeutic potential and safety profiles.
References
D. (−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (n.d.). Taylor & Francis. [Link]
D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (2012). Apoptosis, 17(7), 723–733. [Link]
Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. (2025). Molecules, 31(3), 399. [Link]
Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus. (n.d.). ResearchGate. [Link]
N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. (2026). Molecules, 31(3), 399. [Link]
The effect of 1-deoxynojirimycin isolated from logging residue of Bagassa guianensis on an in vitro cancer model. (2024). Frontiers in Pharmacology, 15, 1357065. [Link]
1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. (2024). Antioxidants, 13(4), 464. [Link]
Cytotoxicity of N-1-DNJ, N-1-DNJ-NVs and N-1-DNJ-Se@NVs tested with... (n.d.). ResearchGate. [Link]
Intake of mulberry 1-deoxynojirimycin prevents colorectal cancer in mice. (2016). PLoS One, 11(4), e0152735. [Link]
Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity. (2020). Frontiers in Microbiology, 11, 683. [Link]
Pharmacological Modulators of Endoplasmic Reticulum Stress in Metabolic Diseases. (2016). International Journal of Molecular Sciences, 17(2), 209. [Link]
Chemical Chaperones to inhibit Endoplasmic reticulum stress. (2022). Drug Design, Development and Therapy, 16, 4363–4380. [Link]
Antiviral activity of singlet oxygen-photogenerating perylene compounds against SARS-CoV-2: Interaction with the viral envelope and photodynamic virion inactivation. (2023). PLoS Pathogens, 19(3), e1011234. [Link]
ER stress and ER stress-induced apoptosis are activated in gastric SMCs in diabetic rats. (2013). World Journal of Gastroenterology, 19(44), 7995–8004. [Link]
Food Iminosugars and Related Synthetic Derivatives Shift Energy Metabolism and Induce Structural Changes in Colon Cancer Cell Lines. (2025). International Journal of Molecular Sciences, 26(10), 4756. [Link]
Glucose deprivation-induced endoplasmic reticulum stress response plays a pivotal role in enhancement of TRAIL cytotoxicity. (2020). Journal of Cellular Physiology, 235(11), 8435–8448. [Link]
Role of glucosidase II on protein folding and ER stress: Inhibition of... (n.d.). ResearchGate. [Link]
Antiviral activities of the latest N-alkyl derivatives of DNJ. (n.d.). ResearchGate. [Link]
sp(2) -Iminosugar α-Glucosidase Inhibitor 1-C-octyl-2-oxa-3-oxocastanospermine Specifically Affected Breast Cancer Cell Migration through Stim1, β1-Integrin, and FAK Signaling Pathways. (n.d.). ResearchGate. [Link]
Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments. (2024). Journal of Biomedical Science, 31(1), 22. [Link]
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Pharmaceuticals, 14(12), 1269. [Link]
(PDF) N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. (2026). ResearchGate. [Link]
Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2023). Journal of Visualized Experiments, (191). [Link]
Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. (2011). Antimicrobial Agents and Chemotherapy, 55(9), 4154–4162. [Link]
Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (2024). International Journal of Molecular Sciences, 25(22), 13615. [Link]
cytotoxic concentration cc50: Topics by Science.gov. (n.d.). Science.gov. [Link]
Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. (n.d.). ResearchGate. [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). Cancers, 14(3), 569. [Link]
Targeting Host-Dependent HBV Morphogenesis: A Comparative Guide to Iminosugar Inhibitors OSL-95II and SP169
Executive Summary The development of host-directed antivirals represents a critical paradigm shift in overcoming the resistance profiles associated with direct-acting viral polymerase inhibitors. For the Hepatitis B Viru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of host-directed antivirals represents a critical paradigm shift in overcoming the resistance profiles associated with direct-acting viral polymerase inhibitors. For the Hepatitis B Virus (HBV), viral morphogenesis is heavily reliant on the host's endoplasmic reticulum (ER) glycosylation machinery[1]. This guide provides a rigorous, data-driven comparison of two N-alkylated deoxynojirimycin (DNJ) iminosugar derivatives: SP169 and OSL-95II . By analyzing their structural causality and experimental performance, we illuminate why OSL-95II successfully crosses the efficacy threshold for HBV inhibition while SP169 falls short[2][3].
Mechanistic Causality: The Role of ER α-Glucosidases
HBV envelope proteins—specifically the Middle (MHBs) and Large (LHBs) surface proteins—are heavily N-glycosylated. Following translation, host ER α-glucosidases I and II must trim terminal glucose residues from these glycans[1]. This trimming is an absolute prerequisite for the glycoproteins to interact with ER chaperones (calnexin and calreticulin), which facilitate proper folding.
When iminosugars competitively inhibit α-glucosidases, the glycoproteins retain their terminal glucose residues, fail to engage the chaperone cycle, and are subsequently targeted for proteasomal degradation. This effectively halts virion assembly and secretion without directly targeting the virus itself[1][3].
Caption: Mechanism of Action: OSL-95II inhibits ER α-glucosidases, preventing HBV glycoprotein folding.
Structural Evolution: Why OSL-95II Succeeds Where SP169 Fails
Both SP169 and OSL-95II are designed to mimic glucose and bind the active site of α-glucosidases. However, their structural differences dictate their cellular tolerability and antiviral spectrum.
SP169 (N-butylcyclohexyl-DNJ) : Features a standard cycloalkyl side chain. While highly potent against Bovine Viral Diarrhea Virus (BVDV), it is completely inactive against HBV in human hepatoma cells and exhibits dose-limiting cytotoxicity[2][4].
OSL-95II (N-pentyl-(1-hydroxycyclohexyl)-DNJ) : Introduces a critical hydroxyl group at the tertiary carbon junction of the cycloalkyl and linear alkyl group[4].
The Causality of Oxygenation : The addition of this specific hydroxyl group alters the molecule's lipophilicity and basicity. This structural tweak dramatically reduces cellular toxicity (CC50 > 500 μM) and alters its uptake and metabolism profile in human hepatocytes (HepG2 cells)[3]. Consequently, OSL-95II achieves the intracellular concentrations required to inhibit HBV glycoprotein secretion without triggering host cell death, a balance SP169 cannot achieve[2][3].
Quantitative Performance Comparison
The following table summarizes the in vitro performance of both compounds, highlighting the expanded broad-spectrum capability of OSL-95II.
Compound
Structural Modification
CC50 (HepG2 Cells)
IC50 (HBV MHBs/LHBs)
IC50 (BVDV)
Anti-HBV Efficacy
SP169
N-butylcyclohexyl-DNJ
~100 - 300 μM
Inactive (>50 μM)
Potent
No
OSL-95II
N-pentyl-(1-hydroxycyclohexyl)-DNJ
>500 μM
~30 μM
Potent
Yes
(Data synthesized from comparative in vitro assays[2][3][4])
Experimental Methodology: The HepG2.2.15 Self-Validating Assay
To objectively evaluate HBV replication inhibition, researchers must utilize the HepG2.2.15 cell line. Because HBV does not readily infect standard in vitro tissue cultures, HepG2.2.15 cells—which are stably transfected with the HBV genome and constitutively secrete infectious virions and subviral particles—serve as the gold-standard surrogate[3].
Crucially, this protocol is a self-validating system : it mandates parallel quantification of viral secretion and host cell viability. This ensures that observed reductions in HBV markers are due to specific ER α-glucosidase inhibition, not artifactual suppression secondary to compound toxicity.
Step-by-Step Protocol
Cell Seeding : Seed HepG2.2.15 cells in 6-well plates at a density of
5×105
cells/well in DMEM supplemented with 10% FBS and G418 (for selection maintenance). Incubate overnight at 37°C, 5% CO2 to allow adherence.
Compound Treatment : Aspirate media and replace with fresh media containing serial dilutions of OSL-95II or SP169 (e.g., 0, 10, 30, 100, 300, 500 μM). Include a vehicle control (DMSO) and a positive control (e.g., DNJ at 6000 μM)[3].
Incubation & Media Exchange : Incubate for a total of 7 days. To maintain compound stability and cell health, perform a 50% media exchange with freshly prepared compound-containing media on day 3 and day 5.
Supernatant Harvest (Viral Quantification) : On day 7, collect the culture supernatant. Clarify by centrifugation (1,500 x g for 5 mins). Quantify secreted MHBs and LHBs via Western Blot using specific anti-HBsAg antibodies. (Optional: Extract viral DNA from the supernatant for qPCR quantification of viral load).
Parallel Cytotoxicity Assay (Validation) : Immediately following supernatant removal, wash the adherent cells with PBS and perform a cell viability assay (e.g., CellTiter-Glo or MTT) on the exact same wells.
Data Synthesis : Calculate the IC50 (concentration reducing viral secretion by 50%) and CC50 (concentration reducing cell viability by 50%). Validate the compound's specific efficacy by calculating the Selectivity Index (SI = CC50 / IC50).
Caption: Experimental workflow for evaluating anti-HBV efficacy and cytotoxicity in HepG2.2.15 cells.
Conclusion
The comparison between SP169 and OSL-95II perfectly illustrates the delicate balance of structure-activity relationships in drug development. While SP169 proves that N-alkylated DNJ derivatives can inhibit viral morphogenesis, its toxicity and lack of HBV efficacy limit its clinical utility. By introducing a single hydroxyl group, OSL-95II dramatically shifts the therapeutic window, offering a highly tolerable, host-directed mechanism to suppress HBV replication. For drug development professionals, OSL-95II serves as a validated structural scaffold for next-generation broad-spectrum antivirals.
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